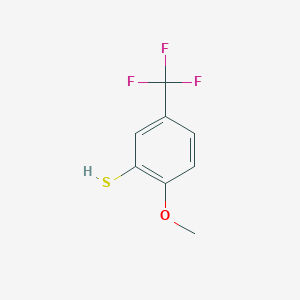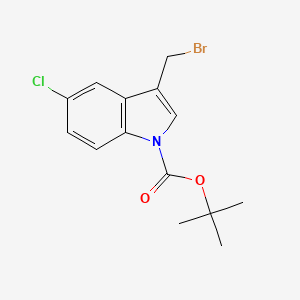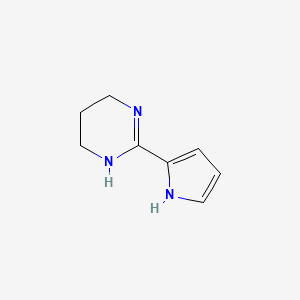
2-(1H-Pyrrol-2-yl)-1,4,5,6-tetrahydropyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1H-Pyrrol-2-yl)-1,4,5,6-tetrahydropyrimidine is a heterocyclic compound that features both pyrrole and tetrahydropyrimidine rings
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-Pyrrol-2-yl)-1,4,5,6-tetrahydropyrimidine typically involves the condensation of pyrrole derivatives with suitable aldehydes or ketones, followed by cyclization reactions. One common method is the Paal-Knorr pyrrole synthesis, which involves the condensation of 2,5-dimethoxytetrahydrofuran with various amines in the presence of a catalytic amount of iron(III) chloride . This reaction proceeds under mild conditions and yields the desired pyrrole derivatives in good to excellent yields.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar condensation and cyclization reactions. The choice of reagents and catalysts, as well as optimization of reaction conditions, are crucial for achieving high yields and purity in industrial settings.
Análisis De Reacciones Químicas
Types of Reactions
2-(1H-Pyrrol-2-yl)-1,4,5,6-tetrahydropyrimidine can undergo various chemical reactions, including:
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: m-CPBA in dichloromethane (CH2Cl2)
Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in ether
Substitution: Alkyl halides, sulfonyl chlorides, and benzoyl chloride in ionic liquids such as [Bmim][PF6] or [Bmim][BF4]
Major Products Formed
Oxidation: N-oxide derivatives
Reduction: Reduced pyrrole derivatives
Substitution: N-substituted pyrroles
Aplicaciones Científicas De Investigación
2-(1H-Pyrrol-2-yl)-1,4,5,6-tetrahydropyrimidine has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 2-(1H-Pyrrol-2-yl)-1,4,5,6-tetrahydropyrimidine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes by binding to their active sites or interact with receptors to modulate signal transduction pathways .
Comparación Con Compuestos Similares
Similar Compounds
2,2,2-Trichloro-1-(1H-pyrrol-2-yl)ethanone: A pyrrole derivative with trichloroacetyl substitution.
1-(1H-Pyrrol-2-yl)ethanone: A simpler pyrrole derivative with an ethanone group.
2H-Pyrrol-2-ones: Compounds with a γ-lactam structure, similar to pyrroles.
Uniqueness
2-(1H-Pyrrol-2-yl)-1,4,5,6-tetrahydropyrimidine is unique due to its combination of pyrrole and tetrahydropyrimidine rings, which imparts distinct chemical and biological properties. This structural feature allows it to participate in a variety of chemical reactions and interact with diverse molecular targets, making it a versatile compound in research and industrial applications.
Propiedades
Fórmula molecular |
C8H11N3 |
|---|---|
Peso molecular |
149.19 g/mol |
Nombre IUPAC |
2-(1H-pyrrol-2-yl)-1,4,5,6-tetrahydropyrimidine |
InChI |
InChI=1S/C8H11N3/c1-3-7(9-4-1)8-10-5-2-6-11-8/h1,3-4,9H,2,5-6H2,(H,10,11) |
Clave InChI |
NZUWPVNHHMRROU-UHFFFAOYSA-N |
SMILES canónico |
C1CNC(=NC1)C2=CC=CN2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


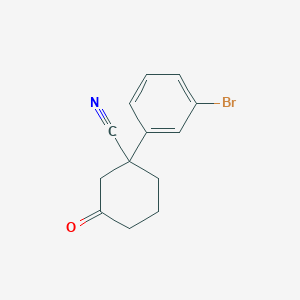
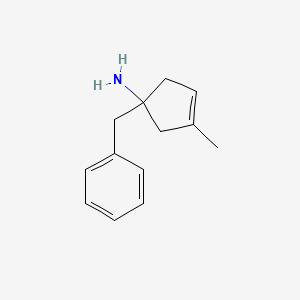
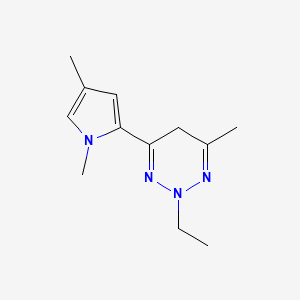
![11B-Benzyl-9-hydroxy-5,6,7,11B-tetrahydro-1H-dibenzo[A,C][7]annulen-3(2H)-one](/img/structure/B13097292.png)
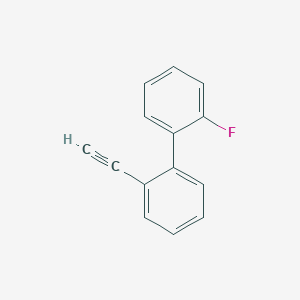
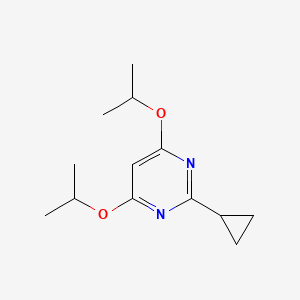
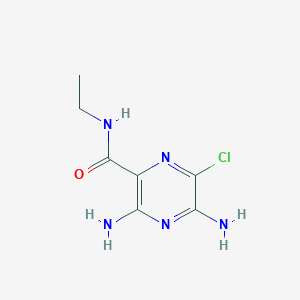

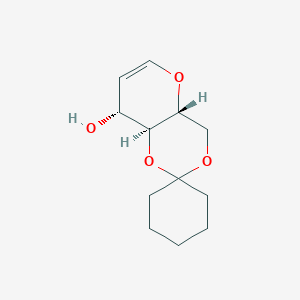
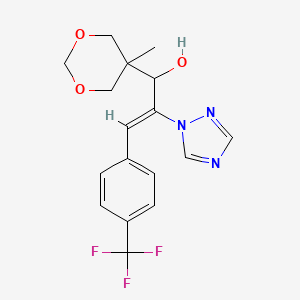
![(3AS,8aR)-1,3a,8-trimethyl-1,2,3,3a,8,8a-hexahydropyrrolo[2,3-b]indol-5-olsulfate](/img/structure/B13097350.png)
![2,3-Dimethylpyridazino[1,6-a]benzimidazole](/img/structure/B13097351.png)
